molecular formula C13H19ClFN3 B6646445 N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine

N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine

Numéro de catalogue B6646445
Poids moléculaire: 271.76 g/mol
Clé InChI: BCYYYMQFDDXFDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. PF-06463922 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as psoriasis and inflammatory bowel disease.

Mécanisme D'action

N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine selectively inhibits the activity of TYK2, which is involved in the signaling pathway of cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine blocks the downstream signaling pathways of these cytokines, which are involved in the regulation of immune responses. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these models, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the infiltration of immune cells into inflamed tissues. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have anti-tumor effects in preclinical models of certain cancers, by inhibiting the growth and proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its relatively low solubility, which can make it difficult to formulate for certain applications.

Orientations Futures

There are several potential future directions for the development of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine. One area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the anti-tumor effects of these agents. Another area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in the treatment of viral infections, such as hepatitis C and COVID-19, which are known to involve cytokine dysregulation. Finally, further studies are needed to determine the safety and efficacy of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in clinical trials, and to identify potential biomarkers of response to the drug.

Méthodes De Synthèse

The synthesis of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine involves several steps, starting from the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with 1-cyclohexylethylamine to form an intermediate compound. This is followed by a series of reactions involving various reagents and solvents, resulting in the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus. These studies have demonstrated the potential of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine as a therapeutic agent for these diseases, by inhibiting the activity of TYK2 and downstream cytokine signaling pathways. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have potential applications in the treatment of certain cancers, such as acute myeloid leukemia and non-small cell lung cancer.

Propriétés

IUPAC Name

N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClFN3/c14-10-6-11(15)13(17-8-10)18-12(7-16)9-4-2-1-3-5-9/h6,8-9,12H,1-5,7,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYYYMQFDDXFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.